N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide

Matrix Metalloproteinase Inhibition Enzyme Kinetics Protease Inhibitor Screening

Choose CAS 391228-79-8 for your MMP and carbonic anhydrase research. This unique naphthalene-acetamide probe offers quantified dual-target inhibition (MMP2 IC50=2.15 µM, MMP9 IC50=4.68 µM; CA1 Ki=24 nM, CA2 Ki=37 nM) unavailable in simpler phenyl-acetamide or naphthyl-acetamide analogs. The 2.2-fold MMP2/9 selectivity and 1.5-fold CA1/2 selectivity provide precise benchmarks for inhibitor screening campaigns and SAR optimization. Request a quote now.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 391228-79-8
Cat. No. B2470406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide
CAS391228-79-8
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H16N2O4/c1-25-18-10-9-15(21(23)24)12-17(18)20-19(22)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10,12H,11H2,1H3,(H,20,22)
InChIKeyUZAUPSOVWRKZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide (CAS 391228-79-8): Procurement and Identification


N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide (CAS 391228-79-8) is a synthetic small-molecule acetamide derivative characterized by a naphthalen-1-yl group linked via an acetamide bridge to a 2-methoxy-5-nitrophenyl moiety . With a molecular weight of approximately 336.3 g/mol , this compound has been primarily investigated as a chemical probe for matrix metalloproteinase (MMP) and carbonic anhydrase (CA) enzyme inhibition [1].

Why Simple Analogs Cannot Substitute for N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide (CAS 391228-79-8) in Target-Based Assays


Generic substitution of this compound with structurally similar naphthalene-acetamide or 2-methoxy-5-nitrophenyl derivatives is not scientifically valid due to the compound's unique multi-target inhibition profile. While compounds like the truncated N-(2-methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9) lack the critical naphthalen-1-yl group [1], and other naphthyl-acetamides lack the specific nitro/methoxy substitution pattern [2], the precise combination of both pharmacophoric elements in CAS 391228-79-8 confers its characteristic balanced activity against both MMP2/9 and carbonic anhydrase isoforms, as quantified in the evidence below.

Quantitative Differentiation Data for CAS 391228-79-8: Comparative Enzyme Inhibition vs. Analogs


MMP2 Inhibition: Sub-Micromolar Activity of CAS 391228-79-8 versus Inactive Structural Analogs

N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide (CAS 391228-79-8) demonstrates measurable inhibition of human recombinant MMP2 with an IC50 of 2.15 µM [1]. In contrast, the structurally truncated analog N-(2-methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9), which lacks the naphthalen-1-yl group, exhibits no reported MMP inhibitory activity in available databases [2]. This represents a quantifiable, functional difference driven by the presence of the naphthalene moiety.

Matrix Metalloproteinase Inhibition Enzyme Kinetics Protease Inhibitor Screening

MMP9 Inhibition: Moderate Selectivity Profile of CAS 391228-79-8 Compared to MMP2

The compound exhibits approximately 2.2-fold weaker inhibition against MMP9 (IC50 = 4.68 µM) compared to its activity against MMP2 (IC50 = 2.15 µM) [1]. This moderate selectivity profile is a quantitative characteristic of the compound's structure, distinguishing it from broad-spectrum MMP inhibitors and offering a defined baseline for structure-activity relationship (SAR) studies.

Gelatinase Inhibition MMP9 Selectivity Cancer Invasion Assays

Carbonic Anhydrase Isoform Profiling: Nanomolar Affinity and CA1/CA2 Differentiation

CAS 391228-79-8 demonstrates potent nanomolar binding affinity to carbonic anhydrase isoforms, with Ki values of 24 nM for human CA1 and 37 nM for human CA2 [1]. This establishes a second distinct target engagement axis not observed with many simple naphthyl-acetamide derivatives, which are often profiled primarily against neurological targets like cholinesterases [2].

Carbonic Anhydrase Inhibition Isozyme Selectivity Metalloenzyme Probe

Carbonic Anhydrase Isoform Selectivity: Quantified CA1 over CA2 Preference

Within the carbonic anhydrase family, CAS 391228-79-8 exhibits a measurable, though modest, 1.5-fold selectivity for CA1 (Ki = 24 nM) over CA2 (Ki = 37 nM) [1]. This quantitative selectivity fingerprint is a direct consequence of the compound's specific 2-methoxy-5-nitrophenyl and naphthalen-1-yl substitution pattern and provides a defined benchmark for evaluating isozyme selectivity.

CA Isozyme Selectivity Binding Affinity Ratio SAR Optimization

Structural Determinants of Dual-Target Engagement: SAR Comparison with Alternative Naphthyl-Acetamides

The dual MMP/CA inhibition profile of CAS 391228-79-8 is structurally contingent on the presence of both the 2-methoxy-5-nitrophenyl group and the naphthalen-1-yl moiety. N-(2-methoxyphenyl)-2-naphthalen-1-yl-acetamide (CHEMBL1460051), which lacks the 5-nitro substituent, is annotated as a potential kinase inhibitor but lacks documented MMP or CA activity [1]. Similarly, N-hydroxy-2-(naphthalen-1-yl)acetamide analogs are profiled primarily as aminopeptidase N inhibitors .

Structure-Activity Relationship Pharmacophore Modeling Scaffold Hopping

Validated Research Applications for N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide (CAS 391228-79-8) Based on Quantitative Evidence


Matrix Metalloproteinase (MMP2/MMP9) Inhibitor Screening and SAR Studies

With quantified IC50 values of 2.15 µM for MMP2 and 4.68 µM for MMP9 [1], CAS 391228-79-8 serves as a well-characterized reference compound for establishing MMP inhibition assay protocols, benchmarking new inhibitor series, or exploring structure-activity relationships around the naphthalene-acetamide scaffold. The 2.2-fold selectivity difference between MMP2 and MMP9 provides a specific numeric target for medicinal chemistry optimization campaigns.

Carbonic Anhydrase (CA1/CA2) Isozyme Selectivity Profiling

The compound's nanomolar binding affinities (CA1 Ki = 24 nM; CA2 Ki = 37 nM) [2] make it a valuable probe for carbonic anhydrase enzymology studies, particularly in contexts where distinguishing CA1 from CA2 activity is relevant. The 1.5-fold CA1/CA2 selectivity ratio offers a defined baseline for evaluating the selectivity of newly synthesized CA inhibitors.

Dual MMP/CA Pathway Target Engagement Studies

CAS 391228-79-8 is uniquely positioned among commercially available naphthyl-acetamide derivatives as a dual-pathway probe, engaging both matrix metalloproteinases (MMP2/9) and carbonic anhydrases (CA1/2) [1][2]. This dual-activity profile, not observed in simpler phenyl-acetamide analogs or cholinesterase-targeted naphthyl-acetamides, enables integrated studies of proteolytic and pH-regulatory pathways in disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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